Potassium 2-((3-ethoxypyrrolidin-1-yl)methyl)oxazole-4-carboxylate
Description
Historical Context of Oxazole Scaffolds in Medicinal Chemistry
Oxazole, a five-membered heterocyclic ring containing oxygen and nitrogen, has been a cornerstone of medicinal chemistry since its discovery in the late 19th century. Early applications focused on its role as a bioisostere for ester and amide functionalities, enabling improved metabolic stability and bioavailability in drug candidates. The oxazole ring’s capacity to engage in hydrogen bonding, hydrophobic interactions, and dipole-dipole couplings with biological targets has driven its adoption in antiviral, antibacterial, and anticancer agents. For instance, oxazole derivatives like tiazofurin demonstrated potent antitumor activity by inhibiting inosine monophosphate dehydrogenase, highlighting the scaffold’s therapeutic versatility.
The integration of oxazole into complex pharmacophores gained momentum in the 2000s, particularly with the discovery of tubulin-binding agents such as combretastatin analogs. These compounds leveraged oxazole’s planar structure to mimic natural ligands, disrupting microtubule dynamics in cancer cells. Concurrently, advancements in synthetic methodologies, including cyclization reactions and transition metal-catalyzed cross-couplings, expanded access to diverse oxazole derivatives. The scaffold’s adaptability to substitutions at positions 2, 4, and 5 further enabled fine-tuning of electronic and steric properties, critical for optimizing drug-receptor interactions.
Discovery and Development of Pyrrolidinyl-Substituted Oxazoles
Pyrrolidine, a saturated five-membered nitrogen heterocycle, has been widely employed to enhance the pharmacokinetic profiles of bioactive molecules. Its incorporation into oxazole derivatives emerged as a strategy to balance rigidity and flexibility, improving blood-brain barrier penetration and receptor binding. Early examples include 2-(pyrrolidin-2-yl)-1,3-oxazole, which exhibited neuroprotective effects through modulation of neurotransmitter systems. The pyrrolidine ring’s chair conformation allows for optimal spatial arrangement of substituents, facilitating interactions with hydrophobic pockets in enzymes and receptors.
The fusion of pyrrolidine with oxazole reached a milestone with the development of NK1 receptor antagonists, where pyrrolidine-carboxamides demonstrated sub-nanomolar affinity in vitro. These findings underscored the synergistic effects of combining oxazole’s electronic properties with pyrrolidine’s conformational flexibility. Structural modifications, such as ethoxy substitutions at the pyrrolidine 3-position, further enhanced selectivity and metabolic stability, as evidenced by in vivo efficacy studies. The introduction of methylene linkers between the oxazole and pyrrolidine rings, as seen in potassium 2-((3-ethoxypyrrolidin-1-yl)methyl)oxazole-4-carboxylate, marked a paradigm shift toward modular designs enabling precise control over molecular geometry.
Significance of Potassium Carboxylate Derivatives in Heterocyclic Chemistry
Carboxylate salts, particularly potassium derivatives, play a critical role in modulating the physicochemical properties of heterocyclic compounds. The ionic nature of potassium carboxylates enhances aqueous solubility, addressing a key limitation of neutral heterocycles in drug formulation. For example, the potassium salt of oxazole-4-carboxylic acid exhibits 10-fold higher solubility in physiological buffers compared to its free acid counterpart, facilitating intravenous administration.
The carboxylate group also serves as a hydrogen bond acceptor, augmenting interactions with polar residues in target proteins. In kinase inhibitors, carboxylate moieties have been shown to chelate magnesium ions in ATP-binding pockets, enhancing binding affinity. Additionally, potassium ions can form cation-π interactions with aromatic side chains, stabilizing ligand-receptor complexes. These attributes make potassium carboxylates indispensable in designing orally bioavailable and CNS-penetrant therapeutics.
Position of the Compound Within Broader Oxazole Derivative Classification
This compound occupies a unique niche within oxazole derivatives, characterized by its dual functionalization at positions 2 and 4. The compound’s structure aligns with Class III oxazoles, defined by substitutions that introduce both hydrophilic and lipophilic groups. Comparative analysis with related derivatives reveals distinct advantages:
| Derivative Class | Substituents | Key Properties |
|---|---|---|
| Class I (Simple Oxazoles) | Halogens, alkyl groups | Moderate solubility, limited target engagement |
| Class II (Amino Oxazoles) | Amines, amides | Enhanced H-bonding, improved potency |
| Class III (Hybrid Oxazoles) | Heterocyclic moieties, salts | Balanced logP, high bioavailability |
The 3-ethoxy group on the pyrrolidine ring reduces metabolic oxidation, while the methylene spacer decouples electronic effects between the oxazole and pyrrolidine, preserving the pharmacophore’s activity. This strategic design positions the compound as a lead candidate for diseases requiring multifunctional targeting, such as neurodegenerative disorders and antibiotic-resistant infections.
Properties
IUPAC Name |
potassium;2-[(3-ethoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4.K/c1-2-16-8-3-4-13(5-8)6-10-12-9(7-17-10)11(14)15;/h7-8H,2-6H2,1H3,(H,14,15);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQQBZWJOLSTLS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(C1)CC2=NC(=CO2)C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15KN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-((3-ethoxypyrrolidin-1-yl)methyl)oxazole-4-carboxylate typically involves the reaction of 2-((3-ethoxypyrrolidin-1-yl)methyl)oxazole-4-carboxylic acid with potassium hydroxide. The reaction is carried out in an appropriate solvent, such as water or ethanol, under controlled temperature conditions to ensure complete conversion to the potassium salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The final product is typically obtained as a powder, which is then purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-((3-ethoxypyrrolidin-1-yl)methyl)oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted oxazole compounds.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound exhibits significant pharmacological properties, making it a candidate for drug development. Its structure suggests potential activities against various diseases, particularly due to the oxazole moiety, which is known for its biological activity. Research indicates that derivatives of oxazoles can exhibit anti-inflammatory and antimicrobial properties, which could be harnessed in therapeutic applications .
Synthesis and Optimization
The synthesis of potassium 2-((3-ethoxypyrrolidin-1-yl)methyl)oxazole-4-carboxylate can be achieved through several methods, including nucleophilic substitution reactions and coupling reactions. The optimization of these synthetic routes is crucial for enhancing yield and purity, as well as for the scalability of production for pharmaceutical applications .
Materials Science
Polymer Development
In materials science, the compound can be utilized in the development of new polymers with enhanced properties. Its unique structure may allow for the incorporation into polymer matrices, potentially improving mechanical strength and thermal stability. Research into such applications is ongoing, with preliminary studies indicating promising results in creating composite materials .
Nanotechnology Applications
The integration of this compound in nanotechnology could lead to advancements in drug delivery systems. Its ability to form stable complexes with nanoparticles may enhance the efficacy of targeted drug delivery mechanisms, allowing for more precise treatment options in clinical settings .
Environmental Applications
Biodegradable Materials
There is growing interest in utilizing compounds like this compound in developing biodegradable materials. The environmental impact of synthetic polymers has led researchers to explore alternatives that can decompose naturally, and this compound's structure may contribute to such innovations .
Case Studies
Mechanism of Action
The mechanism of action of Potassium 2-((3-ethoxypyrrolidin-1-yl)methyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Oxazole Carboxylate Derivatives
Structural and Functional Analogues
The following table compares key structural features and properties of Potassium 2-((3-ethoxypyrrolidin-1-yl)methyl)oxazole-4-carboxylate with analogous compounds:
Key Differences and Implications
- Lipophilicity: Ethyl 2-isopropyloxazole-4-carboxylate has higher lipophilicity (logP ~1.8 estimated) due to its isopropyl group, whereas the potassium salt of the target compound is more water-soluble, favoring aqueous-phase applications. Synthetic Utility: Methyl 2-(bromomethyl)oxazole-4-carboxylate serves as a versatile alkylating agent, whereas the target compound’s pyrrolidine moiety may require specialized synthetic routes, such as reductive amination or nucleophilic substitution .
- For example, tetrazole-containing analogs (e.g., [4-(5-Methyl-tetrazol-1-yl)-phenyl]-acetic acid ) are known for antimicrobial or anti-inflammatory properties. The target compound’s pyrrolidine group may confer affinity for neurological targets, as seen in other pyrrolidine-containing drugs .
Crystallographic and Analytical Data
- Structural Validation : The target compound’s crystallographic parameters (e.g., bond lengths, angles) would be refined using SHELXL and cross-validated with tools like PLATON to ensure geometric accuracy.
- Spectroscopic Characterization : High-resolution mass spectrometry (HRMS) data, as reported for analog (e.g., [M]+ observed at 393.2334 vs. calculated 393.2330), suggests precise mass confirmation methods are applicable to the target compound.
Biological Activity
Potassium 2-((3-ethoxypyrrolidin-1-yl)methyl)oxazole-4-carboxylate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, based on existing literature and research findings.
Research indicates that this compound exhibits several mechanisms of action, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antibacterial and antifungal properties. For instance, derivatives containing oxazole rings are known to inhibit bacterial cell wall synthesis and disrupt membrane integrity.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its utility in treating conditions characterized by excessive inflammation.
- Antitumor Activity : Preliminary studies indicate that this compound may interfere with cancer cell proliferation. Similar compounds have been shown to induce apoptosis in various cancer cell lines by disrupting microtubule dynamics, which is critical for cell division.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibitory against various bacteria and fungi | |
| Anti-inflammatory | Reduces TNF-α and IL-6 levels | |
| Antitumor | Induces apoptosis in cancer cells |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of similar oxazole derivatives against Staphylococcus aureus and Candida albicans, demonstrating significant inhibition at low concentrations (≤50 µg/mL) .
- Anti-inflammatory Potential : In a model of carrageenan-induced paw edema in rats, derivatives showed a reduction in inflammation comparable to standard anti-inflammatory drugs like diclofenac .
- Antitumor Activity : In vitro assays revealed that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value significantly lower than that of conventional chemotherapeutics .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing oxazole-4-carboxylate derivatives, and how can they be adapted for Potassium 2-((3-ethoxypyrrolidin-1-yl)methyl)oxazole-4-carboxylate?
- Methodology : Oxazole-4-carboxylate derivatives are typically synthesized via cyclocondensation of substituted benzamides with bromopyruvate esters under reflux conditions (e.g., toluene/dioxane, 24 hours) . For introducing the 3-ethoxypyrrolidin-1-ylmethyl moiety, a nucleophilic substitution or reductive amination step may follow oxazole core formation. Post-synthetic modifications, such as hydrolysis of ethyl esters to carboxylates and subsequent potassium salt formation, require controlled basic conditions (e.g., KOH/EtOH).
- Key Considerations : Monitor reaction progress via TLC and optimize purification using silica gel chromatography (e.g., petroleum ether:ethyl acetate gradients) .
Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify oxazole protons (δ ~8.1–8.3 ppm for C5-H) and carboxylate carbons (δ ~160–165 ppm). The 3-ethoxypyrrolidine moiety will show distinct signals for ethoxy groups (δ ~1.2–1.4 ppm for CH₃, δ ~3.4–3.6 ppm for OCH₂) and pyrrolidine protons (δ ~2.5–3.5 ppm) .
- FTIR : Confirm ester/carboxylate C=O stretches (~1700–1750 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .
Q. What crystallographic strategies are recommended for resolving the compound’s solid-state structure?
- Methodology : Use single-crystal X-ray diffraction with SHELX software for structure solution (SHELXS/SHELXD) and refinement (SHELXL) . Validate geometric parameters (e.g., bond lengths, angles) using tools like PLATON/ADDSYM to ensure absence of symmetry violations .
- Experimental Design : Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/water). Employ ORTEP-3 for thermal ellipsoid visualization and Hirshfeld surface analysis to assess intermolecular interactions .
Advanced Research Questions
Q. How can conflicting spectroscopic or crystallographic data be systematically resolved?
- Contradiction Analysis :
- NMR Discrepancies : Use deuterated solvents (e.g., DMSO-d₆) to eliminate impurity peaks. Perform variable-temperature NMR to assess dynamic effects (e.g., rotamers) .
- Crystallographic Ambiguities : Cross-validate with powder XRD to confirm phase purity. Apply twin refinement in SHELXL for overlapping diffraction patterns .
Q. What strategies optimize the synthesis of this compound for improved yield and scalability?
- Methodology :
- Catalysis : Explore Pd-catalyzed cross-coupling for introducing the pyrrolidinylmethyl group, as demonstrated for ethyl 2-((4-chloropyridin-2-yl)amino)oxazole-4-carboxylate .
- Solvent Optimization : Replace dioxane with greener solvents (e.g., cyclopentyl methyl ether) to enhance reaction efficiency .
Q. How can computational modeling predict the compound’s biological activity or selectivity?
- Methodology :
- Docking Studies : Model interactions with target enzymes (e.g., MAO-B) using AutoDock Vina. Compare binding poses with known inhibitors like 2-phenyloxazole-4-carboxamides .
- QSAR Analysis : Derive electronic descriptors (e.g., HOMO/LUMO energies) via DFT calculations (Gaussian 09) to correlate structure with activity .
Q. What approaches address crystallographic data discrepancies during refinement?
- Methodology :
- Twinned Data : Apply HKLF 5 format in SHELXL for twin refinement. Use ROTAX and BASF parameters to model twin domains .
- Disorder Modeling : For flexible side chains (e.g., 3-ethoxypyrrolidine), split occupancy refinement and apply restraints (SIMU/DELU) .
Q. How can comparative reactivity studies with other oxazole derivatives inform functionalization strategies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
